N-(4-methylbenzyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide
Description
The compound N-(4-methylbenzyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide belongs to a class of benzothiazine derivatives characterized by a 1,4-benzothiazin-3-one core fused with an acetamide side chain. The structure includes a trifluoromethyl (-CF₃) group at position 6 of the benzothiazine ring and a 4-methylbenzyl substituent on the acetamide nitrogen. These features contribute to its physicochemical properties, such as enhanced metabolic stability (due to the electron-withdrawing -CF₃ group) and modulated lipophilicity (from the 4-methylbenzyl moiety) .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2S/c1-11-2-4-12(5-3-11)10-23-17(25)9-16-18(26)24-14-8-13(19(20,21)22)6-7-15(14)27-16/h2-8,16H,9-10H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMPPPPVCVZJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (CAS Number: 881483-13-2) is a compound of interest due to its potential biological activities, particularly in anticancer research. This article synthesizes various findings regarding its biological activity, including its effects on cancer cell lines and possible mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.4 g/mol. Its structure includes a benzothiazine moiety, which is often associated with various pharmacological activities.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies regarding its antiproliferative effects against different cancer cell lines:
The compound demonstrated significant antiproliferative activity against pancreatic cancer cell lines Panc-1 and BxPC-3, with IC50 values indicating potent cytotoxicity. Notably, it exhibited lower toxicity towards normal human lung fibroblasts (WI38), suggesting a degree of selectivity for cancerous cells.
The proposed mechanism of action for this compound involves DNA intercalation , a common pathway for many anticancer agents. The flat structural configuration of the benzothiazine system facilitates this interaction, enhancing the compound's ability to disrupt DNA function in cancer cells .
Case Studies
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Study on Antiproliferative Activity
- A detailed investigation into the antiproliferative effects of the compound was conducted using three pancreatic cancer cell lines: Panc-1, AsPC-1, and BxPC-3. The study revealed that extending exposure time to the compound increased its anticancer potency compared to standard chemotherapeutics like doxorubicin and gemcitabine .
- Structure-Activity Relationship Analysis
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Insights
Core Benzothiazine-Acetamide Backbone
All compounds share the 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl acetamide scaffold, which is critical for interactions with biological targets (e.g., enzymes or receptors). The trifluoromethyl group at position 6 is conserved in the target compound and analogs from , and 17, contributing to:
- Electron-withdrawing effects , stabilizing the thiazine ring.
- Enhanced lipophilicity , improving membrane permeability .
Substituent Effects on Properties
- Nitro Group (): Increases polarity, reducing solubility in nonpolar environments but enhancing electrostatic interactions in binding pockets .
- Butoxyphenyl (): The butoxy chain extends hydrophobicity, which may prolong half-life but reduce aqueous solubility .
- Chlorophenyl (): Chlorine atoms participate in halogen bonding, improving target affinity; however, they may introduce toxicity risks .
Physicochemical Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
